molecular formula C26H22Cl2N2O5 B295572 4-{3-Chloro-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{3-Chloro-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B295572
M. Wt: 513.4 g/mol
InChI Key: GQYGLEFYNHEVGA-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-Chloro-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is also known as CLP and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of CLP is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. CLP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CLP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. CLP has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, CLP has been shown to have antiviral effects against certain viruses, including HIV-1.

Advantages and Limitations for Lab Experiments

CLP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, CLP has some limitations for use in lab experiments. It is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, CLP has not been extensively studied in animal models, which limits its potential applications in medicine.

Future Directions

There are several future directions for research on CLP. One area of research is to further elucidate the mechanism of action of CLP. This could lead to the development of more effective drugs that target the same pathways. Another area of research is to study the pharmacokinetics and pharmacodynamics of CLP in animal models. This could lead to the development of more effective formulations for use in humans. Additionally, there is a need for more research on the potential side effects of CLP, as well as its potential interactions with other drugs. Overall, the potential applications of CLP in medicine make it an important area of research for the future.

Synthesis Methods

The synthesis of 4-{3-Chloro-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione involves the condensation of 3-(4-chlorophenoxy)propylamine with 4-chloro-3-methoxybenzaldehyde in the presence of a base. The resulting product is then reacted with 1-phenyl-3,5-pyrazolidinedione to form CLP. This synthesis method has been optimized to produce high yields of pure CLP.

Scientific Research Applications

CLP has been the subject of scientific research due to its potential applications in medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. CLP has been studied for its potential use in treating various diseases, including cancer, viral infections, and inflammatory disorders.

properties

Molecular Formula

C26H22Cl2N2O5

Molecular Weight

513.4 g/mol

IUPAC Name

(4E)-4-[[3-chloro-4-[3-(4-chlorophenoxy)propoxy]-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C26H22Cl2N2O5/c1-33-23-16-17(14-21-25(31)29-30(26(21)32)19-6-3-2-4-7-19)15-22(28)24(23)35-13-5-12-34-20-10-8-18(27)9-11-20/h2-4,6-11,14-16H,5,12-13H2,1H3,(H,29,31)/b21-14+

InChI Key

GQYGLEFYNHEVGA-KGENOOAVSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCCCOC4=CC=C(C=C4)Cl

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCCCOC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCCCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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